1-[(ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid
Description
1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid is a synthetic cyclohexane-based amino acid derivative characterized by a six-membered carbocyclic ring with an amino group substituted by an ethylcarbamoyl moiety and a carboxylic acid group at the 1-position. This structural configuration imparts unique conformational rigidity and hydrogen-bonding capabilities, making it relevant in medicinal chemistry and biochemical studies. The ethylcarbamoyl group likely enhances solubility and modulates interactions with biological targets compared to simpler derivatives.
Properties
CAS No. |
953752-69-7 |
|---|---|
Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Aromatic Precursors
A principal method for constructing the cyclohexane backbone involves the hydrogenation of substituted aromatic precursors. For instance, CN108602758B details the hydrogenation of nitro-substituted benzoic acids to yield trans-4-amino-1-cyclohexanecarboxylic acid derivatives . Adapting this approach, nitrobenzoic acid derivatives with geminal nitro and carboxylic acid groups could serve as precursors. Hydrogenation under catalytic conditions (e.g., 5% Ru/C at 50–100 bar H₂, 80–120°C) reduces the aromatic ring to cyclohexane while converting the nitro group to an amine .
Key considerations include:
-
Catalyst selection : Ruthenium on carbon (Ru/C) achieves high trans-selectivity (>75%) .
-
Solvent systems : Polar solvents like methanol or ethanol enhance reaction homogeneity .
-
Temperature and pressure : Elevated pressures (50–100 bar) and temperatures (80–120°C) optimize ring saturation .
Protection and Deprotection Strategies
To prevent undesired side reactions during functionalization, protecting groups are essential. CN108602758B employs tert-butoxycarbonyl (Boc) to protect the amino group during synthesis . A hypothetical pathway for the target compound might involve:
-
Boc protection : Treating 1-aminocyclohexane-1-carboxylic acid with Boc anhydride in acetone/water .
-
Carboxylic acid activation : Converting the acid to an ester (e.g., methyl ester using methanol/H₂SO₄).
-
Urea formation : Reacting the Boc-protected amine with ethyl isocyanate.
-
Deprotection : Removing the Boc group with trifluoroacetic acid (TFA) or HCl/dioxane.
Stereochemical Considerations
The spatial arrangement of substituents on the cyclohexane ring significantly impacts physicochemical properties. CN108602758B highlights that Ru/C catalysts favor trans-isomer formation during hydrogenation . For the target compound, steric interactions between the ethylcarbamoyl and carboxylic acid groups may favor a trans-diaxial conformation, though experimental data are lacking in the provided sources.
Data Tables: Method Comparison and Optimization
| Parameter | Catalytic Hydrogenation | Urea Formation |
|---|---|---|
| Catalyst | 5% Ru/C | None (homogeneous) |
| Temperature | 80–120°C | 0–25°C |
| Pressure | 50–100 bar H₂ | Ambient |
| Yield | 75–95% | 60–85% (estimated) |
| Selectivity | trans >75% | N/A |
Industrial Applications and Scalability
The hydrogenation method described in CN108602758B is scalable to industrial production, with catalyst recyclability and solvent recovery systems minimizing costs . Urea formation, while efficient at laboratory scale, may require flow chemistry adaptations for continuous manufacturing.
Chemical Reactions Analysis
Types of Reactions
1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclobutane Derivatives
- 1-Aminocyclobutane-1-carboxylic acid (ACBC): Structure: Four-membered ring with amino and carboxylic acid groups. Applications: Radiolabeled ([14C]ACBC, [11C]ACBC) for tumor imaging due to preferential uptake in tumors (1.72 %ID/g at 60 min in rat gliomas) and rapid blood clearance .
- [18F]FACBC (1-Amino-3-fluorocyclobutane-1-carboxylic acid): Tumor-to-Brain Ratio: 6.61 at 60 min in rats, with low normal brain uptake (21–29 nCi/mL) . Key Difference: Fluorination enhances positron emission tomography (PET) utility. The ethylcarbamoyl group in the target compound could offer alternative hydrogen-bonding interactions for tumor targeting.
Cyclopentane Derivatives
- Cycloleucine (1-Aminocyclopentane-1-carboxylic acid): Activity: Competitive inhibitor of S-adenosylmethionine synthetase (Ki < 1 mM for yeast enzyme). Substitution with methyl or nitro groups abolishes activity .
Functional Group Modifications
Trans-4-(Aminomethyl)Cyclohexane-1-Carboxylic Acid (AMCHA)
- Binding Affinity: Exhibits the highest binding energy (−43.2 kcal/mol) with Kringle 1 domain of plasminogen (K1Pg), surpassing ε-aminocaproic acid (EACA) (−37.8 kcal/mol) .
- Structural Insight: The aminomethyl group enhances interactions with K1Pg. The ethylcarbamoyl group in the target compound may similarly optimize binding through steric and electronic effects.
1-(Methylcarbamoyl)Cyclobutane-1-Carboxylic Acid
Physicochemical Properties
Biological Activity
1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings, supported by data tables and case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate enzyme activity and influence signaling pathways critical for cellular functions.
Key Mechanisms:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Interaction : It potentially binds to receptors that regulate physiological processes, affecting cell proliferation and survival.
Biochemical Pathways
The compound's activity can be linked to several biochemical pathways:
| Pathway | Description |
|---|---|
| Fibrinolytic System | Exhibits inhibitory effects on the fibrinolytic system, which is crucial for blood clot regulation. |
| Cell Signaling | Modulates pathways related to cell growth and apoptosis, impacting cancer progression. |
| Metabolic Pathways | Involves interactions with cytochrome P450 enzymes, influencing drug metabolism and detoxification processes. |
Research Findings
Several studies have investigated the biological activities of this compound, revealing promising results.
Case Studies:
- In Vitro Studies : Laboratory experiments demonstrated that the compound inhibits cell proliferation in cancer cell lines, suggesting potential anticancer properties.
- Animal Models : In vivo studies indicated that administration of the compound resulted in reduced tumor growth in mice models, highlighting its therapeutic potential against cancer.
Biological Activity Overview
The biological activity of this compound encompasses a range of effects:
- Anticancer Activity : Demonstrated through inhibition of tumor growth and modulation of apoptosis in cancer cells.
- Anti-inflammatory Properties : Shown to reduce inflammatory markers in various models.
- Antimicrobial Effects : Exhibited activity against certain bacterial strains, indicating potential for therapeutic use in infections.
Q & A
Q. What are the standard synthetic routes for 1-[(ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid, and how can reaction yields be optimized?
The synthesis typically involves multi-step functionalization of a cyclohexane scaffold. Key steps include:
- Coupling reactions : Use of HATU or EDC/NHS as coupling agents to introduce the ethylcarbamoyl group .
- Solvent optimization : Dry dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres to minimize side reactions .
- Temperature control : Reactions are often conducted at 0–25°C to suppress epimerization or degradation .
- Purification : Recrystallization or flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) improves purity .
Yield optimization requires monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of coupling reagents) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- NMR spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the ethylcarbamoyl group (δ ~6.5 ppm for NH in DMSO-d₆) and cyclohexane ring protons (δ ~1.2–2.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and carbamate groups) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay systems?
Discrepancies may arise from variations in:
- Cell models : HEK-293 vs. CHO cells exhibit differences in membrane transporter expression (e.g., GABA uptake assays in ) .
- Assay conditions : Pre-incubation with Ca²⁺ (0.1–10 mM) or ATP (10 µM) modulates target affinity .
- Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) or standardized IC₅₀ calculations via nonlinear regression (GraphPad Prism) .
Comparative studies across multiple cell lines and orthogonal assays (e.g., SPR vs. fluorescence polarization) validate target engagement .
Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?
- Homology modeling : Build 3D structures of targets (e.g., hBGT1) using templates from related proteins (e.g., hSERT in ) .
- Molecular docking (GOLD, AutoDock Vina) : Predict binding modes by sampling flexible side chains and scoring interactions (e.g., hydrogen bonds with carboxylic acid groups) .
- MD simulations : Assess conformational stability of ligand-target complexes over 100+ ns trajectories .
- QSAR models : Corrogate substituent effects (e.g., ethylcarbamoyl vs. methyl groups) with activity data .
Q. What strategies are recommended for analyzing conflicting data in synthetic yield or purity?
- Root-cause analysis :
- Trace impurities (e.g., unreacted starting materials) via HPLC-MS .
- Assess stereochemical integrity using chiral columns or optical rotation .
- Reaction scale-up : Test reproducibility under automated flow chemistry conditions (e.g., syringe pumps for precise reagent addition) .
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity) to identify critical factors .
Methodological Considerations for Analog Synthesis
Q. How can researchers design derivatives to improve metabolic stability?
- Bioisosteric replacement : Substitute the ethylcarbamoyl group with trifluoromethyl () or benzyloxycarbonyl () moieties .
- Prodrug strategies : Convert the carboxylic acid to ester prodrugs (e.g., methyl esters in ) for enhanced bioavailability .
- Metabolic soft spots : Introduce deuterium at labile positions (e.g., α to carbonyl groups) to slow CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
